N-(2,3-dimethoxyphenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Description
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Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-24-14-5-3-4-13(15(14)25-2)19-18(23)22-8-12(9-22)17-20-16(21-26-17)11-6-7-27-10-11/h3-7,10,12H,8-9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAORPHLCFCQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
This compound belongs to a class of molecules known for their diverse biological activities, particularly in cancer therapy. The structure consists of an azetidine ring, a carboxamide group, and functional groups that enhance its interaction with biological targets.
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit promising anticancer activity. For instance, derivatives of oxadiazoles have been shown to inhibit various cancer cell lines effectively. The specific compound under review has demonstrated notable activity against several cancer types.
Case Studies and Findings
- Inhibition of Cancer Cell Proliferation
-
Mechanism of Action
- The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, it has been suggested that compounds with similar structures can inhibit EGFR (Epidermal Growth Factor Receptor) and other kinases involved in cancer progression .
Biological Activity Table
| Activity | Cell Line | IC50 (µM) | Control IC50 (µM) |
|---|---|---|---|
| Anticancer Activity | HEPG2 | 1.18 | Staurosporine 4.18 |
| EGFR Inhibition | Various | 0.24 | - |
| Src Inhibition | Various | 0.96 | - |
| IL-6 Inhibition | Various | % Control = 20% | - |
Other Biological Activities
In addition to anticancer properties, preliminary studies suggest that this compound may also exhibit anti-inflammatory and antimicrobial activities, although further research is needed to substantiate these claims.
The proposed mechanisms for the biological activity of N-(2,3-dimethoxyphenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide include:
- Inhibition of Kinase Activity : The compound's structure allows it to interact with various kinases involved in cell signaling pathways critical for cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies indicate that such compounds can cause cell cycle arrest at specific phases, preventing cancer cells from dividing.
Q & A
Q. What are the common synthetic routes for synthesizing N-(2,3-dimethoxyphenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling of azetidine derivatives with pre-formed 1,2,4-oxadiazole-thiophene moieties under reflux conditions using polar aprotic solvents (e.g., dimethylformamide or acetonitrile) .
- Cyclization reactions to form the 1,2,4-oxadiazole ring, often employing iodine and triethylamine as catalysts in DMF .
- Purification via chromatography or recrystallization to isolate the target compound. Optimizing reaction time (1–3 hours) and temperature (80–100°C) improves yields .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR confirm the azetidine ring, oxadiazole-thiophene linkage, and dimethoxyphenyl substituents. Deuterated solvents (e.g., DMSO-d6) enhance resolution .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight and fragmentation patterns, critical for verifying synthetic success .
- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures to resolve stereochemistry and intermolecular interactions .
Q. What are the key structural features influencing its pharmacological profile?
Methodological Answer:
- Azetidine Ring: Enhances metabolic stability and bioavailability compared to larger heterocycles .
- 1,2,4-Oxadiazole Moiety: Improves binding affinity to enzymatic targets (e.g., kinases) via hydrogen bonding .
- Thiophene and Dimethoxyphenyl Groups: Modulate lipophilicity and electron distribution, impacting membrane permeability and target engagement .
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 or EGFR kinase). Focus on the oxadiazole-thiophene region for hydrophobic pocket binding .
- Quantitative Structure-Activity Relationship (QSAR): Train models using descriptors like logP, topological polar surface area, and H-bond acceptors/donors to predict IC50 values .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Q. How to resolve contradictions in biological assay data for this compound?
Methodological Answer:
- Dose-Response Replication: Conduct assays in triplicate across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific effects .
- Off-Target Screening: Use proteome-wide affinity chromatography to identify unintended targets .
- Metabolite Analysis: LC-MS/MS profiles of incubated compounds in liver microsomes detect active metabolites that may confound results .
Q. What strategies optimize the yield of this compound in multi-step synthesis?
Methodological Answer:
- Ultrasound-Assisted Synthesis: Reduces reaction time by 50% and increases yield by 15–20% compared to conventional heating .
- Catalyst Screening: Test Pd/Cu or Ni catalysts for coupling steps to minimize side products .
- Solvent Optimization: Replace DMF with acetonitrile in cyclization steps to improve purity (>95%) .
Q. How to design stability studies under physiological conditions?
Methodological Answer:
- pH-Dependent Stability: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via HPLC .
- Light/Thermal Stability: Expose to UV light (254 nm) and 40°C for 48 hours. Use TLC to detect photolytic byproducts .
- Plasma Stability: Add 10% human plasma and quantify unchanged compound via LC-MS at 0, 1, 4, and 8 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
